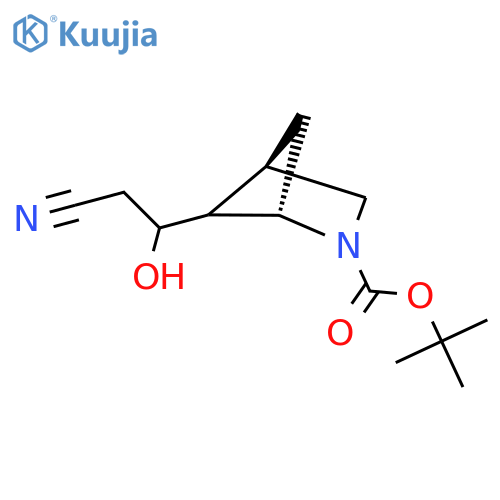

Cas no 2228005-15-8 (tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylate

- tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

- EN300-1884411

- 2228005-15-8

-

- インチ: 1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-8-6-9(15)11(8)10(16)4-5-14/h8-11,16H,4,6-7H2,1-3H3/t8-,9-,10?,11?/m0/s1

- InChIKey: GWOCMACWCDKMRW-SAAXCQNUSA-N

- SMILES: OC(CC#N)C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C

計算された属性

- 精确分子量: 252.14739250g/mol

- 同位素质量: 252.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 4

- 複雑さ: 393

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- XLogP3: 0.7

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884411-0.05g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 0.05g |

$1549.0 | 2023-09-18 | ||

| Enamine | EN300-1884411-10.0g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 10g |

$7927.0 | 2023-06-01 | ||

| Enamine | EN300-1884411-5g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 5g |

$5345.0 | 2023-09-18 | ||

| Enamine | EN300-1884411-10g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 10g |

$7927.0 | 2023-09-18 | ||

| Enamine | EN300-1884411-5.0g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 5g |

$5345.0 | 2023-06-01 | ||

| Enamine | EN300-1884411-2.5g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 2.5g |

$3611.0 | 2023-09-18 | ||

| Enamine | EN300-1884411-0.25g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 0.25g |

$1696.0 | 2023-09-18 | ||

| Enamine | EN300-1884411-1.0g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 1g |

$1844.0 | 2023-06-01 | ||

| Enamine | EN300-1884411-0.5g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 0.5g |

$1770.0 | 2023-09-18 | ||

| Enamine | EN300-1884411-0.1g |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228005-15-8 | 0.1g |

$1623.0 | 2023-09-18 |

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylateに関する追加情報

tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has garnered significant attention due to its unique structural properties and potential applications in drug development. This compound, identified by the CAS number No. 2228005-15-8, belongs to a class of bicyclic compounds that are known for their stability and versatility in various chemical reactions.

The molecular structure of tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is characterized by a bicyclo[2.1.1]hexane framework, which provides a rigid and compact geometry ideal for interactions with biological targets. The presence of the tert-butyl group enhances the compound's lipophilicity, making it more suitable for crossing biological membranes and interacting with cellular components.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry, particularly in the development of small molecule inhibitors targeting specific enzymes or receptors. The cyano group within its structure contributes to its electronic properties, enabling it to act as a hydrogen bond donor or acceptor depending on the context of its environment.

Moreover, the stereochemistry of this compound, defined by its (1S,4R) configuration, plays a crucial role in determining its biological activity. Stereoisomers often exhibit vastly different pharmacokinetic profiles and bioavailability, making this aspect critical in drug design and optimization.

From a synthetic perspective, the preparation of tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves a series of carefully controlled reactions to ensure high yields and stereochemical fidelity. Researchers have employed advanced techniques such as stereoselective cycloadditions and enzymatic resolutions to synthesize this compound efficiently.

In terms of applications, this compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases. Its ability to modulate key signaling pathways makes it an attractive candidate for further investigation in clinical settings.

Looking ahead, ongoing research is focused on optimizing the bioavailability and reducing potential side effects associated with this compound. Collaborative efforts between chemists and biologists are paving the way for innovative strategies to enhance its therapeutic index while maintaining its efficacy.

2228005-15-8 (tert-butyl (1S,4R)-5-(2-cyano-1-hydroxyethyl)-2-azabicyclo2.1.1hexane-2-carboxylate) Related Products

- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)

- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)

- 1024018-70-9(1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone)

- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)

- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)

- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)

- 1393545-26-0(4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile)

- 2490404-08-3(3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione)

- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)

- 1804833-99-5(Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)